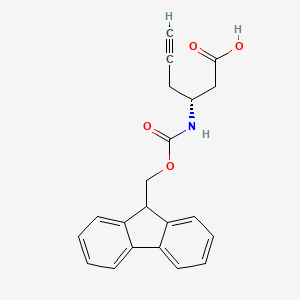

Fmoc-(R)-3-Amino-5-hexynoic acid

Übersicht

Beschreibung

Fmoc-®-3-Amino-5-hexynoic acid is a derivative of amino acids used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process . This compound is particularly valuable in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-Amino-5-hexynoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base such as diisopropylethylamine (DIPEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of Fmoc-®-3-Amino-5-hexynoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques to ensure high yield and purity . The use of resins and linkers in SPPS allows for efficient coupling and deprotection steps, making the process suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-®-3-Amino-5-hexynoic acid undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of substituted amino acids or peptides.

Wissenschaftliche Forschungsanwendungen

Fmoc-®-3-Amino-5-hexynoic acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of peptide-based materials and hydrogels for biomedical applications.

Wirkmechanismus

The mechanism of action of Fmoc-®-3-Amino-5-hexynoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amino group for subsequent coupling reactions . This allows for the stepwise assembly of peptides with high precision and efficiency.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Phenylalanine: Used for the synthesis of aromatic peptides.

Fmoc-Valine: Utilized in the synthesis of hydrophobic peptides.

Uniqueness

Fmoc-®-3-Amino-5-hexynoic acid is unique due to the presence of the alkyne group, which allows for additional chemical modifications and reactions. This makes it particularly valuable in the synthesis of peptides with specific functional groups and properties .

Biologische Aktivität

Fmoc-(R)-3-Amino-5-hexynoic acid (Fmoc-D-β-Hpg-OH) is a synthetic amino acid derivative notable for its unique structural features, including an Fmoc protecting group and a terminal alkyne functionality. This compound has gained attention in peptide synthesis and bioconjugation applications due to its ability to facilitate the introduction of diverse functionalities into peptides. Despite limited direct documentation of its biological activities, insights can be drawn from studies involving similar compounds and its chemical properties.

Structural Characteristics

- Molecular Formula : C21H19NO4

- Molecular Weight : 349.38 g/mol

- Functional Groups :

- Fmoc group (protecting group)

- Terminal alkyne group

The presence of the alkyne group allows this compound to engage in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is crucial for conjugating biomolecules such as fluorophores and other peptides to form functionalized peptides for biological studies .

Applications in Peptide Synthesis

This compound serves as a versatile building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino functionality during synthesis, allowing for controlled peptide assembly. Once the peptide chain is completed, the Fmoc group can be removed under basic conditions to expose the free amino group for subsequent reactions .

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-(S)-3-Amino-5-hexynoic acid | Similar backbone, different chirality | May exhibit different biological activity |

| Fmoc-Glycine | Simple amino acid | Lacks alkyne functionality; less versatile |

| Fmoc-(R)-3-Amino-4-pentynoic acid | Similar alkyne presence | Different chain length affects sterics and reactivity |

The unique combination of the propargyl group and the Fmoc-protected amine enhances its utility in various chemical modifications and applications .

Biological Studies and Mechanisms

While specific biological activities of this compound are not extensively documented, its structural features suggest potential applications in studying enzyme interactions and drug delivery systems. The reactive alkyne can facilitate the introduction of labels or probes, enabling researchers to explore binding affinities and mechanisms of action in biochemical assays .

Case Study: Stem Cell Adhesion

A notable application of this compound was demonstrated in a study focusing on stem cell behavior. The compound was utilized to create self-assembled monolayers (SAMs) that presented peptides for investigating human mesenchymal stem cell (hMSC) adhesion. The study showed that varying peptide density on SAMs significantly influenced hMSC adhesion and spreading, highlighting the importance of peptide surface density in stem cell interactions .

The experimental setup included:

- Preparation of SAMs : Incorporation of azide-functionalized substrates.

- CuAAC Reaction : Conjugation of acetylene-terminated peptides to azide groups on SAMs.

- Cell Culture : hMSCs were seeded on these substrates to assess adhesion and spreading.

Results indicated that specific intermolecular spacing of peptides was critical for effective cell adhesion and focal adhesion complex formation .

Safety and Handling

As with any research chemical, appropriate safety measures should be taken when handling this compound. Personal protective equipment (PPE) is recommended, along with adherence to laboratory safety protocols .

Eigenschaften

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h1,3-6,8-11,14,19H,7,12-13H2,(H,22,25)(H,23,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHPEVGGGAQSCG-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426577 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332064-94-5 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.